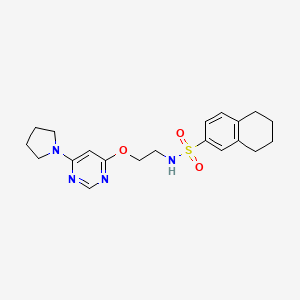

N-(2-((6-(吡咯烷-1-基)嘧啶-4-基)氧基)乙基)-5,6,7,8-四氢萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as melting point, solubility, and stability could be determined through experimental analysis .科学研究应用

Anticancer Properties

The pyrrolidine ring in this compound has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this scaffold and evaluated their cytotoxicity against cancer cell lines. The unique stereochemistry and spatial orientation of substituents can influence their binding to enantioselective proteins, affecting their efficacy as antitumor agents .

Anti-inflammatory Activity

Pyrrolidine-based compounds often exhibit anti-inflammatory properties. By modifying the substituents on the pyrrolidine ring, researchers have developed derivatives with improved bioactivity. These molecules may target specific inflammatory pathways, making them promising candidates for treating inflammatory diseases .

Antiviral Agents

The pyrrolidine ring’s structural features contribute to its antiviral potential. Researchers have explored derivatives of this compound as inhibitors of viral enzymes or as agents that interfere with viral replication. Their three-dimensional coverage and pharmacophore space make them interesting candidates for antiviral drug development .

Neuroprotective Effects

Pyrrolidine-containing compounds have shown neuroprotective effects in preclinical studies. These molecules may modulate neurotransmitter systems, enhance neuronal survival, or reduce oxidative stress. Investigating their potential in neurodegenerative diseases is an active area of research .

Cardiovascular Applications

The pyrrolidine scaffold has been linked to cardiovascular benefits. Researchers have synthesized derivatives with vasodilatory properties, potentially useful in managing hypertension or other cardiovascular conditions. Understanding their mechanism of action and optimizing their pharmacokinetic properties is crucial for clinical translation .

Antibacterial Agents

Pyrrolidine-based compounds have been explored for their antibacterial activity. Researchers have designed derivatives with improved solubility and selectivity against specific bacterial strains. These compounds may serve as leads for novel antibiotics .

Antifungal Properties

The pyrrolidine ring has also been investigated for its antifungal potential. Researchers have synthesized derivatives and evaluated their efficacy against fungal pathogens. Understanding their mode of action and optimizing their pharmacological properties is essential for developing effective antifungal drugs .

Analgesic and Anxiolytic Effects

Some pyrrolidine derivatives exhibit analgesic and anxiolytic effects. These compounds may interact with neurotransmitter receptors, influencing pain perception and anxiety. Further studies are needed to validate their efficacy and safety profiles .

作用机制

Target of Action

Similar compounds have been found to have a pronounced plant growth stimulating effect , suggesting potential targets could be enzymes or receptors involved in plant growth regulation.

Mode of Action

It’s known that the compound is synthesized from the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3h)-one with methyl chloroacetate, followed by hydrazinolysis . This results in a series of new derivatives, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment .

Biochemical Pathways

Given the plant growth stimulating effect of similar compounds , it’s plausible that the compound may influence pathways related to plant growth and development.

Result of Action

Similar compounds have shown a pronounced plant growth stimulating effect , suggesting that this compound may have similar effects.

未来方向

属性

IUPAC Name |

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c25-28(26,18-8-7-16-5-1-2-6-17(16)13-18)23-9-12-27-20-14-19(21-15-22-20)24-10-3-4-11-24/h7-8,13-15,23H,1-6,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGBSJPKVZFFQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=NC=NC(=C3)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)

![2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate](/img/structure/B2395504.png)

![Propyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2395509.png)

![3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone](/img/structure/B2395510.png)

![{4-Aminobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2395511.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2395513.png)

![N-(3,5-difluorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395514.png)